(E)-3-(2-chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one
Description
The compound (E)-3-(2-chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one features a cinnamoyl backbone (prop-2-en-1-one) substituted with a 2-chlorophenyl group at the β-position and a piperazine ring at the α-position. The piperazine moiety is further modified with a 6-(trifluoromethyl)pyrimidin-4-yl group. The E-configuration of the double bond is critical for maintaining planar geometry, which often enhances intermolecular interactions in biological targets .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N4O/c19-14-4-2-1-3-13(14)5-6-17(27)26-9-7-25(8-10-26)16-11-15(18(20,21)22)23-12-24-16/h1-6,11-12H,7-10H2/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYXYFRGPGCYPF-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chlorophenyl Intermediate: This step involves the reaction of a chlorobenzene derivative with appropriate reagents to introduce the chlorophenyl group.
Synthesis of the Trifluoromethyl Pyrimidinyl Intermediate: This involves the reaction of a pyrimidine derivative with trifluoromethylating agents under controlled conditions.
Coupling of Intermediates: The chlorophenyl and trifluoromethyl pyrimidinyl intermediates are then coupled using a piperazine derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity is governed by its functional groups :
-
Enone group (prop-2-en-1-one) :
-
Piperazine ring :
-
Pyrimidine-trifluoromethyl core :
Structural Characterization
Key techniques for analyzing the compound include:
Related Reactions and Analogues
Similar compounds in the literature highlight broader reactivity trends:
-
Pyrimidine derivatives : Synthesis via nucleophilic substitution (e.g., 4-chloropyrimidine + piperazine in K₂CO₃/EtOH) .
-
Piperazine-ethanone systems : Alkylation or acylation of piperazine rings to form bioactive derivatives .
This compound’s chemical behavior underscores the interplay between heterocyclic frameworks, functional group reactivity, and stereochemical control. Further studies could explore its participation in catalytic cycles or biological assays.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of pharmacological activities, primarily due to its interactions with neurotransmitter receptors and enzymes involved in neurological processes.
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to (E)-3-(2-chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one can exhibit antidepressant and anxiolytic effects by modulating serotonin and dopamine receptor activity. These interactions are crucial for developing new treatments for mood disorders .
Antipsychotic Properties
The compound may also have applications in treating psychotic disorders, as it can influence dopaminergic pathways. This suggests potential use as an antipsychotic agent, similar to other piperazine derivatives .
Cancer Treatment
There is emerging evidence that compounds with similar structures can act as inhibitors of specific cancer-related pathways. For instance, the inhibition of phosphodiesterase enzymes has been linked to anti-cancer effects, which may be applicable to this compound .
Receptor Modulation
The compound likely interacts with serotonin and dopamine receptors, enhancing or inhibiting neurotransmitter activity, which is essential for mood regulation and anxiety management.
Enzyme Inhibition
By inhibiting specific enzymes such as phosphodiesterases, the compound can alter intracellular signaling pathways that are often dysregulated in cancer and other diseases .
Case Studies
Several studies have explored the efficacy of similar compounds in clinical settings:
Study 1: Antidepressant Efficacy
A study published in MDPI demonstrated that a related piperazine derivative showed significant antidepressant effects in animal models, leading to increased serotonin levels in the brain . This supports the hypothesis that this compound may have similar therapeutic benefits.
Study 2: Cancer Research
Research on pyrimidine derivatives has shown promise in cancer treatment by targeting specific pathways involved in tumor growth. Compounds with structural similarities to this compound were found to inhibit tumor cell proliferation effectively .
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
(a) Halogen Substitution: Chlorophenyl vs. Fluorophenyl
- (E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one (): The 4-fluorophenyl group replaces 2-chlorophenyl, altering electronic properties. Fluorine’s smaller size and higher electronegativity may reduce steric hindrance but increase polarity. The piperazine is substituted with a furan-2-carbonyl group instead of a pyrimidin-4-yl ring.
(b) Dichlorophenyl Derivatives
- A pyrazole ring replaces the piperazine, introducing a rigid heterocycle that may restrict conformational flexibility but improve target specificity .
Piperazine Ring Modifications
(a) Pyrimidin-4-yl vs. Pyrimidin-2-yl Substitutions
- 2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one (): The pyrimidin-2-yl group lacks the CF₃ substituent, reducing electron-withdrawing effects. This may lower binding affinity in targets reliant on hydrophobic interactions (e.g., kinase enzymes).
(b) Bis(4-Methoxyphenyl)methyl Substituents
- (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one ():
- The bulky bis(4-methoxyphenyl)methyl group increases steric hindrance, which could disrupt binding in narrow active sites.
- Methoxy groups improve solubility but may accelerate metabolic degradation via demethylation pathways.
Pharmacological and Physicochemical Implications
Biological Activity
The compound (E)-3-(2-chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, structure-activity relationships (SAR), and implications for therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a trifluoromethyl group and a piperazine moiety, which are known to influence its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, compounds derived from pyrimidine derivatives have been shown to inhibit cell viability in various cancer cell lines, including breast cancer. A notable study reported that certain pyrimidine derivatives exhibited IC50 values as low as 18 μM against human estrogen receptor-positive breast cancer cells, indicating moderate efficacy .
The proposed mechanism of action for this class of compounds often involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, some derivatives have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. Inhibition of PARP leads to increased apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the piperazine ring and the introduction of various substituents on the pyrimidine core can significantly enhance potency and selectivity against target enzymes.
Key Findings from SAR Studies
- Piperazine Modifications : Substituents on the piperazine ring can influence binding affinity and selectivity towards target receptors.
- Trifluoromethyl Group : The presence of the trifluoromethyl group has been associated with increased lipophilicity, which may enhance cellular uptake.
- Substituent Variability : Variations in substituents on the pyrimidine ring have shown to impact both efficacy and toxicity profiles, necessitating careful optimization during drug development .
Case Studies
Several case studies illustrate the biological activity of similar compounds:
- Inhibition of NAPE-PLD : A study on pyrimidine derivatives indicated that specific modifications led to potent inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in lipid signaling pathways relevant to cancer progression .
- Breast Cancer Cell Lines : Compounds similar to this compound were tested against various breast cancer cell lines, revealing significant cytotoxic effects linked to their ability to induce apoptosis through PARP inhibition .
Q & A
What synthetic strategies are effective for preparing (E)-3-(2-chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one?
Answer:
The compound is synthesized via Claisen-Schmidt condensation between 2-chlorophenylacetophenone and a piperazine-substituted aldehyde. Key steps include:
- Refluxing in ethanol with a catalytic base (e.g., NaOH, 10 mol%) for 6–12 hours.
- Purification via recrystallization (ethanol/water, 3:1 v/v) yields the E-isomer (80–85% purity).
- Temperature control (70–80°C) is critical to suppress Z-isomer formation.
For piperazine coupling, pre-functionalize the aldehyde with 6-(trifluoromethyl)pyrimidine via nucleophilic aromatic substitution (DMF, 100°C, 24 hours) .
Which spectroscopic techniques confirm the structural integrity and E-configuration of the α,β-unsaturated ketone moiety?
Answer:
- ¹H NMR : Trans coupling constants (J = 16–18 Hz) between the α and β protons confirm the E-geometry.
- FT-IR : A strong carbonyl stretch at 1660–1680 cm⁻¹ verifies the enone system.
- X-ray crystallography : Single-crystal XRD (e.g., using SHELX) provides unambiguous confirmation. Deposit data with the CCDC (e.g., CCDC 1988019 for analogous compounds) .
How to resolve crystallographic disorder in the trifluoromethyl group during structural refinement?
Answer:
- In SHELXL , model disorder using PART and SUMP commands to split the CF₃ group into two orientations.
- Apply ISOR restraints to prevent unrealistic thermal motion and SIMU/DELU for geometric consistency.
- For severe disorder (>30% occupancy), use TWIN and BASF commands to test for twinning .
How to address discrepancies in reported antimicrobial activities between this compound and its 2,6-dichloro analog?
Answer:
- Perform DFT calculations (B3LYP/6-311++G**) to compare electrostatic potentials and frontier molecular orbitals (FMOs). The 2-chloro substituent may reduce electron density at the β-carbon, altering reactivity.
- Validate with time-kill assays under CLSI guidelines. Ortho-chloro derivatives often exhibit higher lipophilicity (logP > 3.5) but lower solubility, requiring formulation adjustments .
What experimental design principles optimize coupling reactions involving the piperazine moiety?
Answer:
-
Use Design of Experiments (DoE) with a central composite design to assess variables:
Factor Range Catalyst (Pd(OAc)₂) 0.5–2.0 mol% Temperature 80–120°C Solvent polarity Toluene vs. DMF -
Response surface methodology identifies optimal conditions (e.g., 1.2 mol% catalyst, 100°C, DMF), reducing side products like N-alkylated impurities .
How do computational methods predict the reactivity of the α,β-unsaturated ketone core?
Answer:
- Fukui indices (calculated via M06-2X/def2-TZVP) identify the β-carbon as the most electrophilic site (f⁻ > 0.25).
- Solvent modeling (PCM for ethanol) shows a 15–20% increase in LUMO energy vs. gas phase, slowing Michael additions.
- Validate predictions with kinetic profiling (stopped-flow UV-Vis at 280 nm) .
How to reconcile conflicting melting point data among similar enone-piperazine derivatives?
Answer:
- Hot-stage microscopy and variable-temperature XRD detect polymorphic transitions (e.g., Form I melts at 148°C vs. Form II at 155°C).
- DSC thermograms reveal enantiotropic behavior in analogs with bulkier substituents. Standardize recrystallization protocols (e.g., 1°C/min cooling in ethanol) .
What are best practices for refining the crystal structure using SHELX?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
